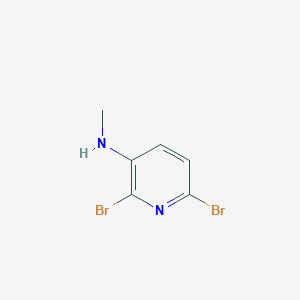

2,6-dibromo-N-methylpyridin-3-amine

Descripción general

Descripción

2,6-Dibromo-N-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C6H6Br2N2. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material sciences.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N-methylpyridin-3-amine typically involves the bromination of N-methylpyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for large-scale production. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Reduction Reactions: Hydrogen gas and Pd/C are used under atmospheric pressure or slightly elevated pressure conditions.

Major Products

Substitution Reactions: Yield various substituted pyridine derivatives depending on the nucleophile used.

Coupling Reactions:

Reduction Reactions: Result in the formation of N-methylpyridin-3-amine.

Aplicaciones Científicas De Investigación

2,6-Dibromo-N-methylpyridin-3-amine has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-dibromo-N-methylpyridin-3-amine in biological systems involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt essential biological processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are subject to ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dibromo-6-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.

5-Bromo-2-methylpyridin-3-amine: Used in similar synthetic applications but with only one bromine atom.

Uniqueness

2,6-Dibromo-N-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two bromine atoms at the 2 and 6 positions allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2,6-Dibromo-N-methylpyridin-3-amine is a brominated derivative of N-methylpyridin-3-amine with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and a methylamino group at the 3 position. The molecular formula is C₇H₈Br₂N₂. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in bacterial enzymes, disrupting essential biological processes. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The bromine substituents are thought to enhance its ability to interact with DNA or proteins involved in cell proliferation pathways.

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. The bromine atoms increase the compound's reactivity, allowing it to form stable complexes with nucleophilic sites in biomolecules. This interaction can disrupt critical biological pathways, leading to antimicrobial or anticancer effects. Ongoing research aims to elucidate the exact molecular pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,4-Dibromo-N-methylpyridin-3-amine | Brominated derivative | Different substitution pattern; may exhibit different reactivity |

| 5-Bromo-N-methylpyridin-3-amine | Monobrominated derivative | Contains only one bromine atom; less reactive |

| 2-Bromo-N-methylpyridin-3-amine | Monobrominated derivative | Lacks one bromine atom; less versatile |

| 2,6-Dibromo-N-methylpyridin-5-amine | Different substitution pattern | Different biological activity due to substitution position |

Uniqueness : The unique substitution pattern of two bromine atoms at the 2 and 6 positions distinguishes this compound from its analogs, significantly influencing its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The results indicated a dose-dependent response against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

- Anticancer Activity : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.

- Mechanistic Studies : Research utilizing Western blot analysis showed that exposure to the compound resulted in altered expression levels of key proteins involved in apoptosis pathways, including caspases and Bcl-2 family proteins.

Propiedades

IUPAC Name |

2,6-dibromo-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZAMGYWQVVOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293129 | |

| Record name | 2,6-Dibromo-N-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-50-4 | |

| Record name | 2,6-Dibromo-N-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84539-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-N-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.